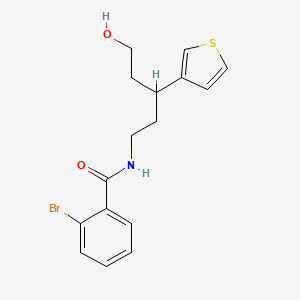

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Description

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring

Properties

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2S/c17-15-4-2-1-3-14(15)16(20)18-8-5-12(6-9-19)13-7-10-21-11-13/h1-4,7,10-12,19H,5-6,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYPSNEPKQEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CSC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide, followed by the introduction of the thiophene ring through a series of coupling reactions. The hydroxyl group is then introduced via a selective oxidation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

- 2-bromo-N-(5-hydroxy-3-(thiophen-4-yl)pentyl)benzamide

- 2-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide

Uniqueness

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is unique due to the specific positioning of the thiophene ring and the bromine atom, which can significantly influence its chemical reactivity and biological activity

Biological Activity

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide is , with a molecular weight of 398.31 g/mol. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzamide |

| Molecular Formula | C17H20BrNO3S |

| Molecular Weight | 398.31 g/mol |

| CAS Number | 2034540-86-6 |

The biological activity of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting pathways related to cell growth and survival.

- Protein Interactions : Its structure allows for potential interactions with various proteins, which can alter their functions and lead to therapeutic effects.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide have shown promising results against:

- MCF-7 (breast cancer) : IC50 values in the low micromolar range.

- A549 (lung cancer) : Comparable efficacy to established chemotherapeutics.

Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzamide | MCF-7 | TBD |

| Related Thiophene Derivative | A549 | TBD |

| Doxorubicin | MCF-7 | 10.38 |

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For example, studies on palmitoyltransferase enzymes have shown that derivatives can effectively reduce enzyme activity, suggesting potential applications in cancer therapy .

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of thiophene-based compounds, revealing that certain derivatives had higher activity than standard treatments like doxorubicin. Flow cytometry assays indicated that these compounds induced apoptosis in MCF-7 cells through caspase activation .

- Molecular Docking Studies : Computational analyses have suggested strong interactions between the aromatic rings of thiophene derivatives and target proteins, which is crucial for their biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.